3-(吡嗪-2-基)-5-(1-((4-(三氟甲氧基)苯基)磺酰)氮杂环丁-3-基)-1,2,4-恶二唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

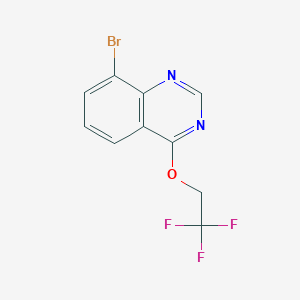

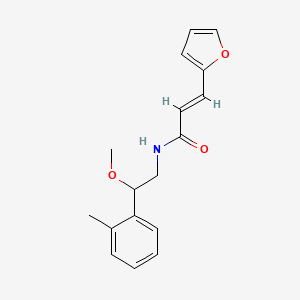

The compound "3-(Pyrazin-2-yl)-5-(1-((4-(trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole" is a novel derivative that falls within the chemical class of heterocyclic compounds, specifically incorporating the 1,3,4-oxadiazole and pyrazole moieties. These structural motifs are known for their potential in various pharmacological applications, as evidenced by the research on related compounds. For instance, derivatives of 1,3,4-oxadiazole and pyrazole have been evaluated for their toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions . Additionally, azetidinone derivatives of pyrazolone have shown promising antibacterial activities . The synthesis of new bioactive compounds bearing 1,3,4-oxadiazole moieties has also been reported, with good to excellent antimicrobial results . Furthermore, novel 2-(thioether/sulfone)-5-pyrazolyl-1,3,4-oxadiazole derivatives have been synthesized and demonstrated appreciable activity against pathogenic bacteria and fungi .

Synthesis Analysis

The synthesis of related heterocyclic compounds typically involves multi-step reactions, starting from basic precursors to more complex structures. For example, azetidinone derivatives are prepared through reactions involving 3-methyl-1H-pyrazol-5(4H)-one, aldehydes, ammonia, chloroacetic acid, and POCl3 in the presence of triethylamine . Similarly, the synthesis of new derivatives of 1,3,4-oxadiazole involves cyclization reactions of carbohydrazides with various benzoic acids in POCl3 . These methods highlight the complexity and specificity required in the synthesis of such compounds, which is likely to be similar for the compound .

Molecular Structure Analysis

The molecular structure of the compound is characterized by the presence of 1,3,4-oxadiazole and pyrazole rings, which are common structural features in compounds with significant biological activities. The presence of a trifluoromethoxy phenyl group suggests potential for increased lipophilicity and possibly enhanced interaction with biological targets .

Chemical Reactions Analysis

Compounds with 1,3,4-oxadiazole and pyrazole moieties are known to undergo various chemical reactions, which can be utilized to modify their biological activity. For instance, the introduction of different substituents can lead to the formation of thioether or sulfone groups, which have been shown to influence the antibacterial and antifungal properties of these compounds .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "3-(Pyrazin-2-yl)-5-(1-((4-(trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole" are not detailed in the provided papers, related compounds exhibit properties that are conducive to their biological activity. These properties include solubility, melting points, and stability, which are critical for the pharmacokinetic and pharmacodynamic profiles of the compounds . The presence of a trifluoromethoxy group could also affect the compound's volatility and electronic properties, potentially influencing its reactivity and interaction with biological targets.

科学研究应用

抗菌和抗结核活性

研究表明恶二唑衍生物在对抗微生物感染方面是有效的。一类新合成的苯磺酰胺吡唑恶二唑衍生物显示出有希望的抗菌和抗结核活性。这些化合物针对多种细菌菌株进行了评估,包括大肠杆菌、铜绿假单胞菌、金黄色葡萄球菌和化脓性链球菌,其中一些显示出与氨苄青霉素等标准抗生素相比良好的抗菌活性。此外,某些衍生物对结核分枝杆菌 H37Rv 表现出有效的抗结核活性,强调了它们作为治疗结核病的新型治疗剂的潜力 (Shingare 等人,2022)。

化学反应性和分子对接研究

恶二唑衍生物的化学反应性和通过分子对接研究与生物靶标的相互作用也已得到研究。这些研究有助于预测这些化合物针对特定蛋白质或酶的结合效率和作用机制。例如,通过计算分析和分子对接研究了稠合恶二唑和吡嗪衍生物的抗结核活性,表明这些化合物可以与靶蛋白形成稳定的复合物,表明它们作为抗癌药物的潜力 (El-Azab 等人,2018)。

抗氧化特性

杂环化合物的抗氧化活性,包括含恶二唑环的化合物,已通过各种研究进行了探索。这些化合物表现出显着的抗氧化特性,这对于对抗氧化应激相关疾病至关重要。例如,设计并评估了含有吡啶/吡喃/嘧啶/吡唑杂环的新型 1H-3-吲哚基衍生物的抗氧化活性。其中一些衍生物显示出比抗坏血酸更高的抗氧化活性,突出了它们作为有效抗氧化剂的潜力 (Aziz 等人,2021)。

属性

IUPAC Name |

3-pyrazin-2-yl-5-[1-[4-(trifluoromethoxy)phenyl]sulfonylazetidin-3-yl]-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F3N5O4S/c17-16(18,19)27-11-1-3-12(4-2-11)29(25,26)24-8-10(9-24)15-22-14(23-28-15)13-7-20-5-6-21-13/h1-7,10H,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFUILIRDTGINHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)C3=NC(=NO3)C4=NC=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F3N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Pyrazin-2-yl)-5-(1-((4-(trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide](/img/structure/B3011516.png)

![2-[(Oxolan-2-yl)methoxy]pyrazine](/img/structure/B3011518.png)

![N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B3011520.png)

![2-[(2,4-Dichlorobenzyl)sulfanyl]benzenecarboxylic acid](/img/structure/B3011526.png)

![Ethyl 5-(adamantane-1-carbonylamino)-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3011527.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B3011528.png)

![Diethyl 5-[(2-ethoxy-2-oxoethyl)sulfanyl]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B3011537.png)